dimethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
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Overview
Description
- It belongs to the class of cyclopenta[b]thiophene derivatives.
- The compound’s structure consists of a fused cyclopentathiophene ring system with an attached 2-chlorobenzoylamino group.
Dimethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate: is a chemical compound with the molecular formula C18H16ClNO5S and CAS number 302577-40-8 .
Preparation Methods
Synthetic Routes:
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Chemical Reactions Analysis
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Scientific Research Applications
Biology and Medicine:
Mechanism of Action
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Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Dimethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of thiophene derivatives known for their diverse biological activities. Its molecular formula is C18H16ClNO5S, and it features a cyclopentathiophene core with carboxylate and chlorobenzoyl substituents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.
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Mechanism of Action
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the G2/M phase. This effect is attributed to the inhibition of tubulin polymerization, which is critical for mitosis .
- Apoptosis Induction : The compounds have been shown to activate caspases (3, 8, and 9), leading to programmed cell death in cancer cells .
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Case Studies
- A study evaluated the effects of a related compound on the A549 non-small cell lung cancer cell line, demonstrating submicromolar growth inhibition (GI50 values) and minimal cytotoxicity toward normal cells . The mechanism involved G2/M accumulation and apoptosis induction.
- Another investigation into cyclohepta[b]thiophenes revealed broad-spectrum anticancer activity across several cell lines (OVACAR-4, OVACAR-5), with significant reductions in tumor growth observed in vivo .
Pharmacological Profile
The pharmacological profile of this compound suggests multiple therapeutic applications beyond oncology:
- Analgesic Activity : Some derivatives have been identified as cannabinoid receptor agonists (CB1 and CB2), indicating potential use in pain management .
- Antibacterial Properties : Compounds from this class have also demonstrated antibacterial activity against various pathogens, suggesting a broader spectrum of biological effects .
Research Findings
A comprehensive review of literature indicates that thiophene derivatives exhibit a range of biological activities:
Properties
Molecular Formula |
C18H16ClNO5S |
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Molecular Weight |
393.8 g/mol |
IUPAC Name |
dimethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C18H16ClNO5S/c1-24-17(22)10-7-8-12-13(10)14(18(23)25-2)16(26-12)20-15(21)9-5-3-4-6-11(9)19/h3-6,10H,7-8H2,1-2H3,(H,20,21) |
InChI Key |
KULZZOFQWLCQLP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
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